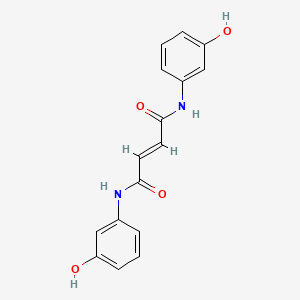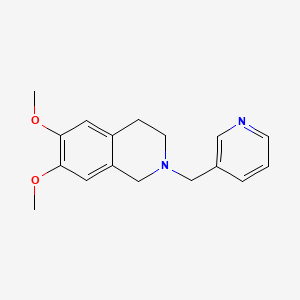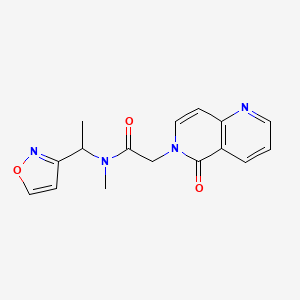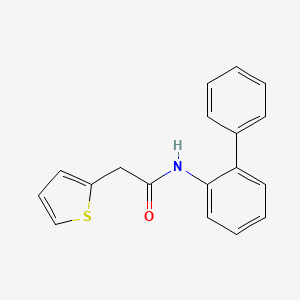
(E)-N,N'-bis(3-hydroxyphenyl)but-2-enediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide is an organic compound characterized by the presence of two 3-hydroxyphenyl groups attached to a but-2-enediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide typically involves the reaction of 3-hydroxybenzaldehyde with but-2-enediamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
(E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism by which (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical and physiological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide can be compared to other compounds with similar structures, such as:
N,N’-bis(3-hydroxyphenyl)ethylenediamide: This compound has a similar structure but with an ethylene backbone instead of a but-2-ene backbone.
N,N’-bis(3-hydroxyphenyl)prop-2-enediamide: This compound has a prop-2-ene backbone, making it slightly different in terms of chemical properties and reactivity.
Uniqueness: The unique structure of (E)-N,N’-bis(3-hydroxyphenyl)but-2-enediamide, with its but-2-ene backbone and two 3-hydroxyphenyl groups, gives it distinct chemical and physical properties that can be exploited in various applications.
Propriétés
IUPAC Name |
(E)-N,N'-bis(3-hydroxyphenyl)but-2-enediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13-5-1-3-11(9-13)17-15(21)7-8-16(22)18-12-4-2-6-14(20)10-12/h1-10,19-20H,(H,17,21)(H,18,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQBGUBAJMSMPN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C=CC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C=C/C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-thiophen-2-ylbutan-1-one](/img/structure/B5662531.png)
![5-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662536.png)
![2-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-4-phenylpyrimidine-5-carboxamide](/img/structure/B5662543.png)
![N-cyclopropyl-3-{5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5662547.png)

![2-(2-methoxyethyl)-8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662558.png)
![methyl {2'-[(dimethylamino)carbonyl]biphenyl-4-yl}carbamate](/img/structure/B5662561.png)
![N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)
![1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one](/img/structure/B5662573.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide](/img/structure/B5662580.png)


![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5662618.png)
![3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B5662622.png)
